4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
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Overview
Description
4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a complex organic compound that features a benzodioxole ring, a cyclopropyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones or β-keto esters.
Introduction of the Cyclopropyl Group: Cyclopropyl groups are often introduced through cyclopropanation reactions, which can involve the reaction of alkenes with diazomethane or other carbene precursors.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzodioxole ring might facilitate binding to aromatic pockets in proteins, while the pyrazole and cyclopropyl groups could enhance specificity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-benzodioxol-5-yl)butan-2-ol: Another benzodioxole derivative with different functional groups.
4-(2H-1,3-benzodioxol-5-yl)benzoic acid: A compound with a benzodioxole ring and a carboxylic acid group.
4-(1,3-benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-imine: A structurally related pyrazole derivative.
Uniqueness
4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is unique due to its combination of a benzodioxole ring, a cyclopropyl group, and a pyrazole moiety. This combination of structural features may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-14(15)12(13(16-17)8-2-3-8)9-4-5-10-11(6-9)19-7-18-10/h4-6,8H,2-3,7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGSYDHZORXPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CC2)C3=CC4=C(C=C3)OCO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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